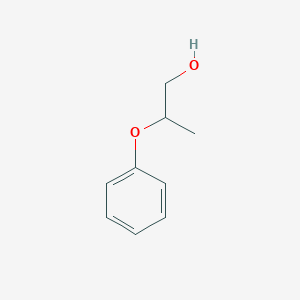
2-Phenoxypropanol
概要
説明
Synthesis Analysis
The synthesis of 2-Phenoxypropanol and its derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. Research demonstrates the utilization of copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization, to synthesize phenol derivatives (Runsheng Xu et al., 2010). Another study highlights the synthesis of 2-(2-amino-2-methylpropyl)phenols through C-C linkage of 2-hydroxybenzyl alcohols with 2-nitropropane anions, showcasing a methodological advancement in the synthesis of phenol derivatives (H. Diery, B. Renger, 1980).
Molecular Structure Analysis
The molecular structure of 2-Phenoxypropanol derivatives has been elucidated through various analytical techniques, including X-ray diffraction. A study on the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate reveals intricate details about its molecular configuration and potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
2-Phenoxypropanol and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential applications. For instance, the thermal decompositions of 2-methyl-2-phenoxypropane have been extensively studied, revealing mechanisms and kinetic parameters of its degradation process (N. Daly et al., 1981).
科学的研究の応用
Kinetics and Mechanism of Reactions
Research on the kinetics and mechanisms of reactions involving 2-phenoxypropanol derivatives has provided valuable insights into their behavior under thermal conditions. For example, the study of the pyrolysis of 2-phenoxypropanoic acid and its analogs showed that the reactions followed a first-order rate equation, leading to the formation of phenol, thiophenol, or aniline compounds. This research highlights the role of relative basicity of substituents and the acidity of the incipient proton in determining the reaction pathway (Al-Awadi, Kaul, & El-Dusouqui, 2000).
Environmental Remediation
The potential of 2-phenoxypropanol derivatives for environmental remediation has been explored, particularly in the removal of contaminants from water. A study on modified montmorillonite with hydroxyl-containing Gemini surfactants for phenol and catechol removal demonstrated the efficiency of these compounds in adsorbing pollutants from aqueous solutions. This suggests the utility of 2-phenoxypropanol derivatives in water treatment applications (Liu et al., 2014).
Antimicrobial Properties
The antimicrobial properties of 2-phenoxypropanol derivatives have been investigated, revealing their potential in combating microbial pathogens. A study synthesizing 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives found these compounds effective against various microbial pathogens, indicating their applicability in creating new antimicrobial agents (Nirmalan, Antony, & Ramalakshmi, 2016).
Role in Phenylpropanoid Pathways Under Abiotic Stress
The relevance of phenolic compounds, closely related to 2-phenoxypropanol, in plants' responses to abiotic stress has been explored. Phenolic compounds, through the phenylpropanoid biosynthetic pathway, are crucial in plants' adaptation to environmental stressors. This area of research emphasizes the importance of these compounds in enhancing stress tolerance in plants (Sharma et al., 2019).
Safety and Hazards
2-Phenoxypropanol is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
作用機序
Target of Action
2-Phenoxypropanol, also known as 1-Phenoxypropan-2-ol , is primarily targeted towards bacteria, including strains of Pseudomonas aeruginosa . It is used as a preservative in cosmetic products as well as in non-cosmetics .
Mode of Action
2-Phenoxypropanol exhibits antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . .
Biochemical Pathways
The biosynthesis of phenolic compounds like 2-Phenoxypropanol involves the shikimate and phenylpropanoid pathways . During this process, erythrose 4-phosphate is combined with phosphoenolpyruvate (PEP) to form phenylalanine. Then phenylalanine ammonia lyase (PAL) catalyzes the conversion of phenylalanine to trans-cinnamic acid .
Pharmacokinetics
2-Phenoxypropanol is rapidly absorbed and extensively metabolized to form its major metabolite, phenoxyacetic acid (PAA) . After multiple dosing, the exposures of 2-Phenoxypropanol and PAA were decreased presumably due to the induction of metabolizing enzymes . In a dermal mass balance study, most of the 2-Phenoxypropanol and its derivatives were excreted in urine (73.03%) and rarely found in feces (0.66%) .
Result of Action
The primary result of the action of 2-Phenoxypropanol is its antimicrobial effect, which makes it an effective preservative in various products . It has been shown to inactivate bacteria, and several types of yeast .
特性
IUPAC Name |
2-phenoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJHHQNEBFCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029665 | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Phenoxypropanol | |
CAS RN |
4169-04-4 | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4169-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyisopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004169044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716K0675WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


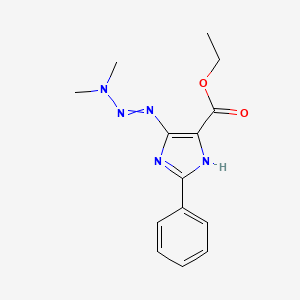
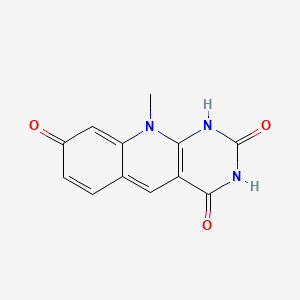
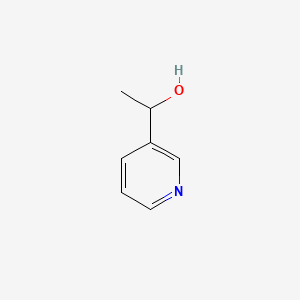
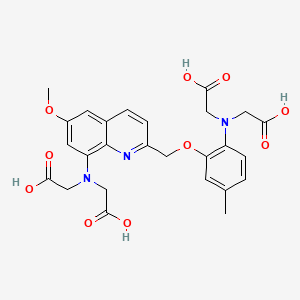

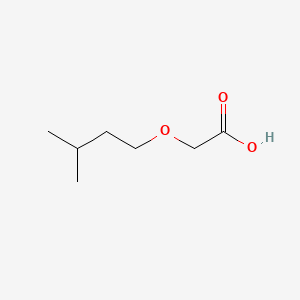


![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)
![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)
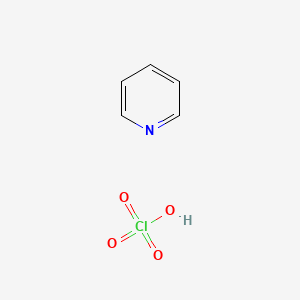
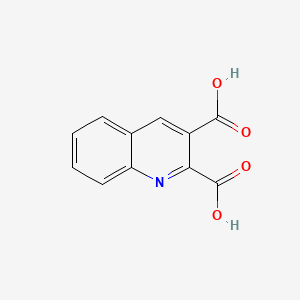

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)